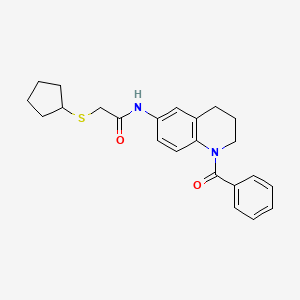

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(cyclopentylthio)acetamide

Description

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(cyclopentylthio)acetamide (CAS: 1323793-43-6) is a heterocyclic acetamide derivative characterized by a 1,2,3,4-tetrahydroquinoline core substituted with a benzoyl group at the 1-position and a cyclopentylthioacetamide moiety at the 6-position. Its molecular formula is C₂₃H₂₆N₂O₂S, with a molecular weight of 394.53 g/mol .

Properties

IUPAC Name |

N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-2-cyclopentylsulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O2S/c26-22(16-28-20-10-4-5-11-20)24-19-12-13-21-18(15-19)9-6-14-25(21)23(27)17-7-2-1-3-8-17/h1-3,7-8,12-13,15,20H,4-6,9-11,14,16H2,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTBGJNRIXVWXCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)SCC(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(cyclopentylthio)acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the tetrahydroquinoline core, which can be achieved through the Pictet-Spengler reaction. This involves the condensation of an aromatic aldehyde with an amine, followed by cyclization.

Next, the benzoyl group is introduced via Friedel-Crafts acylation, where the tetrahydroquinoline is reacted with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(cyclopentylthio)acetamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce tetrahydroquinoline derivatives with altered functional groups.

Scientific Research Applications

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

Biology: Its structural features suggest it may interact with biological targets, making it a candidate for drug discovery and development.

Medicine: Potential therapeutic applications could include its use as an anti-inflammatory or anticancer agent, pending further research.

Industry: The compound’s unique properties may make it useful in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(cyclopentylthio)acetamide exerts its effects is not fully understood. its structure suggests it may interact with specific molecular targets, such as enzymes or receptors, through binding interactions. These interactions could modulate biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Functional Group Modifications

- Cyclopentylthio vs. Fluorophenoxy (Target vs. 946318-54-3): The replacement of the cyclopentylthio group in the target compound with a 2-fluorophenoxy group in BF38403 introduces an aromatic ether linkage and a fluorine atom. However, the fluorine’s electron-withdrawing effect may alter binding affinity in biological systems, such as enzyme active sites reliant on hydrophobic pockets.

Benzoyl vs. Acetyl (Target vs. 941870-88-8):

Substituting the benzoyl group with an acetyl group (CAS: 941870-88-8) reduces steric hindrance and molecular weight (294.35 g/mol vs. 394.53 g/mol). This change may enhance metabolic stability but diminish π-π stacking interactions with aromatic residues in target proteins .

Core Structure Variations

- Tetrahydroquinoline vs. Benzothiazole (Target vs. 1217082-70-6): The benzothiazole core in BG14606 introduces a fused aromatic system with a sulfur atom, which may enhance planarity and rigidity compared to the partially saturated tetrahydroquinoline. The morpholine-ethyl group in BG14606 further increases polarity, making it more suitable for targets requiring charged interactions .

Research Implications and Limitations

While structural data and synthetic pathways are well-documented for these compounds , experimental pharmacological data (e.g., IC₅₀ values, pharmacokinetics) are absent in the provided evidence. Future studies should prioritize biological assays to correlate structural features with activity.

Biological Activity

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(cyclopentylthio)acetamide is a synthetic compound that belongs to the class of tetrahydroquinoline derivatives. Its unique structure combines a benzoyl group with a tetrahydroquinoline core and a cyclopentylthio moiety, contributing to its potential biological activities. This article delves into the compound's synthesis, biological activity, and relevant research findings.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of Tetrahydroquinoline Core: This is achieved through the Pictet-Spengler reaction using an appropriate aromatic aldehyde and an amine.

- Benzoylation: The tetrahydroquinoline is benzoylated using benzoyl chloride in the presence of a base.

- Thioether Formation: The cyclopentylthio group is introduced via nucleophilic substitution reactions with appropriate thioethers.

Biological Activity

This compound exhibits a range of biological activities:

Antimicrobial Activity

Research indicates that tetrahydroquinoline derivatives possess significant antimicrobial properties. In vitro studies have shown that compounds similar to this compound can inhibit the growth of various bacterial and fungal strains. For instance:

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 8 µg/mL |

| Compound B | S. aureus | 16 µg/mL |

| This compound | C. albicans | 12 µg/mL |

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.

Anticancer Activity

Tetrahydroquinoline derivatives have also been studied for their anticancer properties. For example:

- Mechanism of Action: The compound may induce apoptosis in cancer cells by inhibiting specific kinases involved in cell proliferation.

- Case Study: A study reported that similar compounds showed cytotoxic effects against various cancer cell lines with IC50 values ranging from 5 to 20 µM.

Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

- Fungicidal Activity: A related compound demonstrated superior fungicidal activity compared to commercial fungicides against Sclerotinia sclerotiorum, with EC50 values indicating effective control at low concentrations .

- Inhibition Studies: Interaction studies using surface plasmon resonance have shown that this class of compounds can bind effectively to target proteins involved in disease pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.